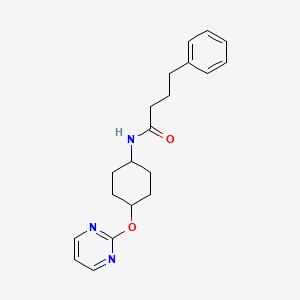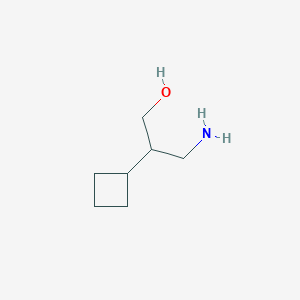![molecular formula C19H18N2O4S B2939980 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 476210-57-8](/img/structure/B2939980.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” is a complex organic molecule. It contains a benzamide group (a carboxamide attached to a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and methoxy groups (OCH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxy groups, and the formation of the benzamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of the thiazole ring and benzamide group would likely contribute to the compound’s stability and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring and benzamide group could potentially undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the thiazole ring could affect its stability and reactivity .
Aplicaciones Científicas De Investigación
Chemical Characteristics and Environmental Behavior
Research on parabens, including their occurrence, fate, and behavior in aquatic environments, provides insight into how similar compounds might interact with the environment. Parabens, used as preservatives in various products, have been studied for their biodegradability and persistence in water bodies. Despite efficient removal from wastewater, parabens persist at low concentrations in effluents and surface waters, indicating continuous environmental input. Studies have also investigated the formation of chlorinated by-products of parabens in water, which are more stable and potentially toxic than the parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Antioxidant and Anti-inflammatory Properties
Research on the pharmacological characteristics of various compounds, such as vanillic acid, has shown significant antioxidant and anti-inflammatory properties. These compounds are explored for their potential in treating diseases related to oxidative stress and inflammation. For instance, vanillic acid, a derivative of vanillin, has been recognized for its potential in cosmetics, food flavorings, and as an antioxidant agent (Ingole et al., 2021).
Analytical Methods for Determining Antioxidant Activity
The development of analytical methods to determine antioxidant activity is crucial for assessing the potential health benefits of chemical compounds. Studies reviewing various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) assays, provide frameworks for evaluating the antioxidant capacities of compounds, including those with similar structures to N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide (Munteanu & Apetrei, 2021).
Synthesis and Biological Importance
The synthesis and evaluation of compounds for their biological activities are key areas of research. For example, studies on benzofused thiazole derivatives have explored their antioxidant and anti-inflammatory potentials, highlighting the importance of structural modifications to enhance biological activity. These studies provide a basis for the development of new therapeutic agents with optimized efficacy (Raut et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-6-4-5-13(9-14)18(22)21-19-20-15(11-26-19)12-7-8-16(24-2)17(10-12)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALZSPIUFLUITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2939906.png)
![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)
![4-[(4-Methylphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2939908.png)


![2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2939912.png)
![3-Chloro-6-[3-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-Fluoro-2-methyl-3-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2939920.png)